1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one
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Overview
Description
1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a naphthalen-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one typically involves multiple steps. One common route starts with the preparation of 1-(2,4-dichlorobenzyl)piperazine, which is then reacted with a naphthalen-2-ylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dichlorobenzyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2-Fluorophenyl)piperazine
- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride
- 1-(4-Methoxybenzyl)piperazine
Uniqueness
1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one is unique due to its specific substitution pattern and the presence of both a piperazine ring and a naphthalen-2-ylsulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C24H24Cl2N2O3S |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one |
InChI |
InChI=1S/C24H24Cl2N2O3S/c25-21-7-5-20(23(26)16-21)17-27-10-12-28(13-11-27)24(29)9-14-32(30,31)22-8-6-18-3-1-2-4-19(18)15-22/h1-8,15-16H,9-14,17H2 |
InChI Key |
WHOIVZVUMWZBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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